molecular formula C6H16ClNO5 B12852638 1-Amino-1-deoxy-D-glucitol hydrochloride

1-Amino-1-deoxy-D-glucitol hydrochloride

Cat. No.: B12852638
M. Wt: 217.65 g/mol
InChI Key: GTGZGTMCSYIRON-BTVCFUMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-glucitol hydrochloride can be synthesized through the reduction of D-glucosamine hydrochloride. The reduction process typically involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxy-D-glucitol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-deoxy-D-glucitol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxy-D-glucitol hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H16ClNO5

Molecular Weight

217.65 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol;hydrochloride

InChI

InChI=1S/C6H15NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8-12H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

GTGZGTMCSYIRON-BTVCFUMJSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N.Cl

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N.Cl

Origin of Product

United States

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